Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound belongs to the class of acrylates, which are characterized by the presence of an acrylic acid derivative. The compound incorporates a benzodioxole moiety, which is known for its pharmacological properties, particularly in the development of therapeutic agents.
The compound can be classified under various categories:
This compound is cataloged in chemical databases such as PubChem, where it is identified by its unique molecular identifiers and structural representations .
The synthesis of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate typically involves several key steps:
The reactions may require specific catalysts and solvents to optimize yields and selectivity. Temperature control and reaction time are critical factors influencing the success of the synthesis.
The molecular formula for methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate is . Its structure features:
The compound's molecular weight is approximately 357.40 g/mol. Structural data can be visualized using SMILES notation: CCOC1=CC2=C(C=C1OCO2)N=C(C(=O)OC)C=C.
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate can participate in various chemical reactions due to its functional groups:
Reactions should be conducted under inert atmospheres to prevent oxidation or unwanted side reactions. Monitoring via techniques such as thin-layer chromatography or NMR spectroscopy is recommended.
The mechanism of action for methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate may involve:
Research into similar compounds has shown that benzodioxole derivatives exhibit anti-inflammatory and anticancer properties, suggesting potential therapeutic applications for this compound.
Relevant data on melting point, boiling point, and spectral properties (IR, NMR) should be obtained through experimental characterization methods.
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate has potential applications in:
Research into this compound could yield significant insights into its biological activities and pave the way for novel therapeutic agents.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7